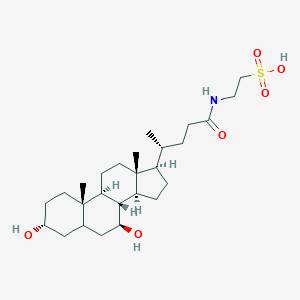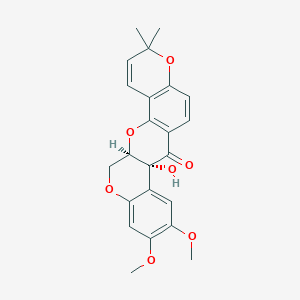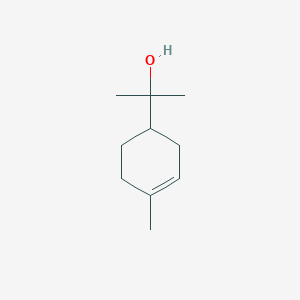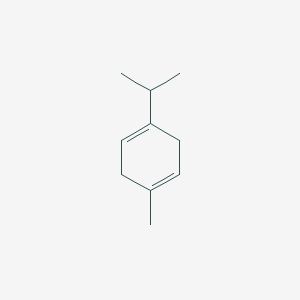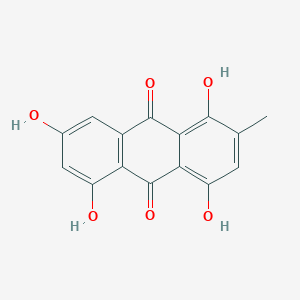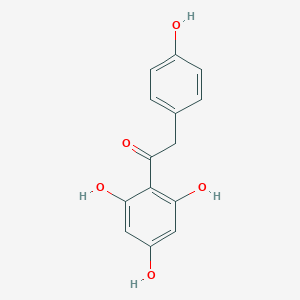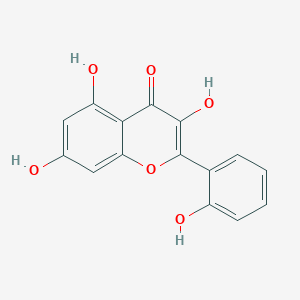
3',4',7,8-Tetramethoxyflavone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3’,4’,7,8-Tetramethoxyflavone has been analyzed in several studies . The compound has a molecular formula of C19H18O6 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4’,7,8-Tetramethoxyflavone have been analyzed in several studies . The compound has a molecular weight of 342.3 g/mol and does not form hydrogen bonds .Applications De Recherche Scientifique
Metabolism and Bioactivities
3',4',7,8-Tetramethoxyflavone (TMF) is a major polymethoxyflavone isolated from Kaempferia parviflora. It has shown various bioactivities, including antifungal, antimalarial, antimycobacterial, and anti-inflammatory properties. A study developed an isotope-labeling method to identify TMF metabolites, revealing the significance of TMF metabolism and its biological activities (Lu, Sheen, Hwang, & Wei, 2012).
Interaction with Human Serum Albumin
The binding mechanism of 3',4',7,8-Tetramethoxyflavone to human serum albumin (HSA) has been studied, highlighting its pharmacological relevance. This interaction, primarily stabilized by electrostatic and ionic forces, is crucial for understanding the flavone's bioavailability and therapeutic potential (Ma, Wang, & Xie, 2012).
Antitumor Activity and Pharmacokinetics
Studies on various polymethoxyflavones, including 3',4',7,8-Tetramethoxyflavone, have indicated significant antitumor activities. The pharmacokinetics and metabolite profiles of these compounds were investigated, providing insights into their medicinal potentials, particularly against cancer cell lines (You et al., 2021).
Anti-inflammatory Properties
The synthesis and pharmacological evaluation of 3',4',7,8-Tetramethoxyflavone have shown its potential as an inhibitor of inflammatory mediators. These properties suggest its use in developing anti-inflammatory treatments (Ballesteros et al., 1995).
Bioavailability and Excretion
A study focused on the bioavailability, pharmacokinetics, and excretion of TMF in rats, providing valuable data for future clinical applications of this compound. Understanding its excretion and metabolite forms is crucial for developing TMF-based treatments (Wei, Hwang, & Tsai, 2014).
Potential Anticancer Activity
Polymethoxylated flavones, including 3',4',7,8-Tetramethoxyflavone, have been identified with potential anticancer activities. These compounds, isolated from cold-pressed tangerine peel oil solids, show significant activity against various strains of carcinoma cells (Chen, Montanari, & Widmer, 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-14-7-5-11(9-17(14)23-3)16-10-13(20)12-6-8-15(22-2)19(24-4)18(12)25-16/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLWYUNKZNRQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398663 | |
| Record name | 3',4',7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',7,8-Tetramethoxyflavone | |
CAS RN |
65548-55-2 | |
| Record name | 3′,4′,7,8-Tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65548-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



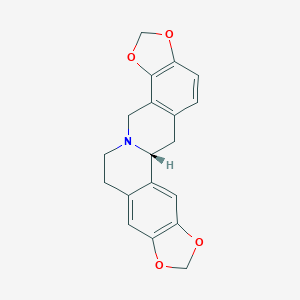
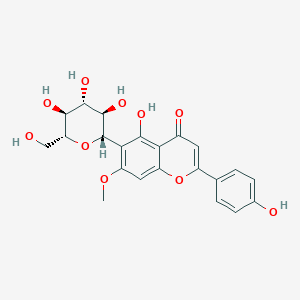
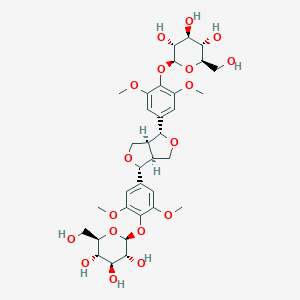
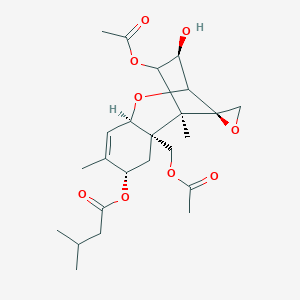
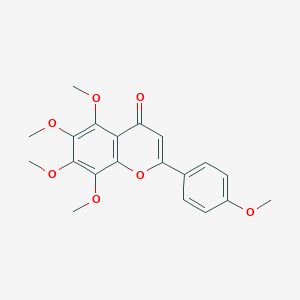
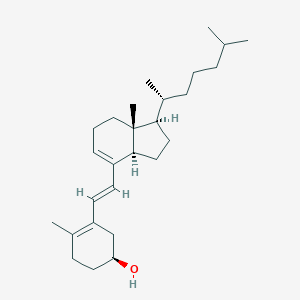
![(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B192482.png)
